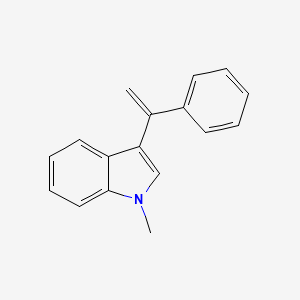
1H-Indole, 1-methyl-3-(1-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-methyl-3-(1-phenylethenyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological and pharmacological activities, making them important in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- can be achieved through various methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . This method is known for its high yield and efficiency. Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase the yield and purity of the compound .
Analyse Chemischer Reaktionen
1H-Indole, 1-methyl-3-(1-phenylethenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can produce tricyclic indoles with high yields .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-methyl-3-(1-phenylethenyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are also used in the development of new drugs and therapeutic agents . In the industry, indole derivatives are used in the production of dyes, pigments, and other chemical products .
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . For example, they can inhibit the activity of certain enzymes or modulate the function of specific receptors, leading to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1-methyl-3-(1-phenylethenyl)- can be compared with other similar compounds such as 1-methylindole and 1-methyl-3-phenyl-1H-indole . These compounds share similar structures and properties but may differ in their specific biological activities and applications. The uniqueness of 1H-Indole, 1-methyl-3-(1-phenylethenyl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
112122-42-6 |
|---|---|
Molekularformel |
C17H15N |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-methyl-3-(1-phenylethenyl)indole |
InChI |
InChI=1S/C17H15N/c1-13(14-8-4-3-5-9-14)16-12-18(2)17-11-7-6-10-15(16)17/h3-12H,1H2,2H3 |
InChI-Schlüssel |
HYMCAIMQJFZAOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C(=C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


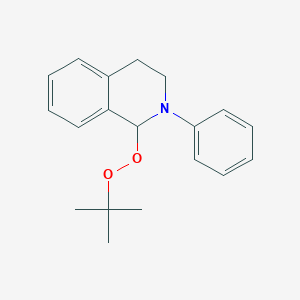
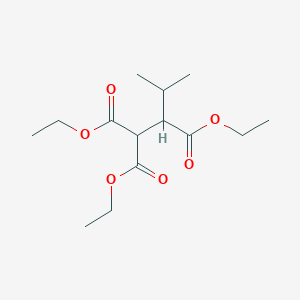
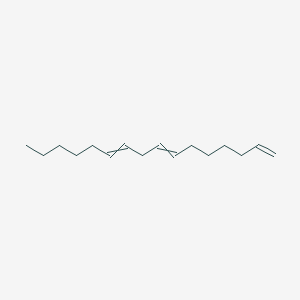

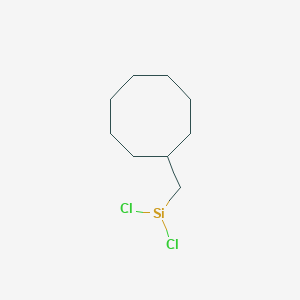
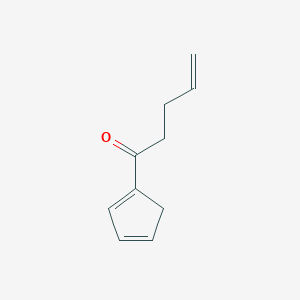

![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
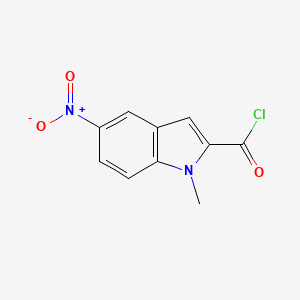
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
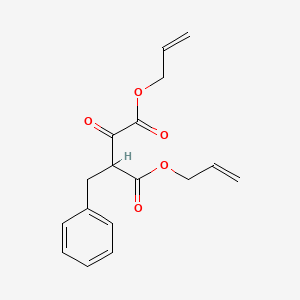
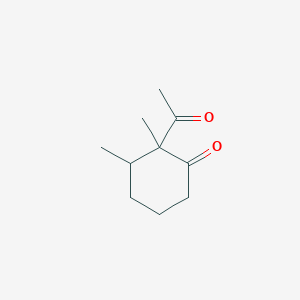
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)

